Rubriflordilactone B vs. Rubriflordilactone A: Direct Anti-HIV-1 Activity Comparison
In a direct head-to-head evaluation, rubriflordilactone B exhibited an EC50 of 9.75 μg/mL against HIV-1 replication with a selectivity index of 12.39, whereas rubriflordilactone A showed only weak anti-HIV-1 activity under identical assay conditions [1]. The difference in activity is attributed to the distinct linkage fashion within the DEF domain of the two molecules [2].
A: weak activity
| Evidence Dimension | Anti-HIV-1 activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 9.75 μg/mL, SI = 12.39 |
| Comparator Or Baseline | Rubriflordilactone A (weak activity) |
| Quantified Difference | Activity: Rubriflordilactone B > Rubriflordilactone A (weak) |
| Conditions | HIV-1 replication assay in MT-4 host cells |
Why This Matters
This head-to-head comparison establishes rubriflordilactone B as the sole anti-HIV-1 active entity among the pair, justifying its selection over the structurally similar but inactive rubriflordilactone A for antiviral screening or lead optimization.
- [1] Xiao, W.-L.; Yang, L.-M.; Gong, N.-B.; Wu, L.; Wang, R.-R.; Pu, J.-X.; Li, X.-L.; Huang, S.-X.; Zheng, Y.-T.; Li, R.-T.; et al. Rubriflordilactones A and B, Two Novel Bisnortriterpenoids from Schisandra rubriflora and Their Biological Activities. Org. Lett. 2006, 8 (5), 991–994. View Source
- [2] Yang, P.; Yao, M.; Li, J.; Li, Y.; Li, A. Total Synthesis of Rubriflordilactone B. Angew. Chem. Int. Ed. 2016, 55 (24), 6964–6968. View Source
